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molecular formula C9H9BrO2 B057263 2-(3-Bromophenyl)propanoic acid CAS No. 53086-52-5

2-(3-Bromophenyl)propanoic acid

Cat. No. B057263
M. Wt: 229.07 g/mol
InChI Key: QLHMQZFTSIHQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193183B2

Procedure details

A solution of LDA in THF/n-heptane/ethylbenzene (1.8M, 23.25 mL, 41.85 mmol) is cooled down to −78° C. and added a solution of 3-bromophenylacetic acid [3 g, 13.95 mmol, Intermediate (68)] in THF (7 mL) dropwise over 15 minutes. The mixture is stirred for 1 h at −78° C. and treated dropwise with methyl iodide (6.34 g, 44.64 mmol) over 15 minutes. The reaction mixture is warmed up to room temperature and after stirring overnight, the mixture is quenched with 2N hydrochloric acid and concentrated to remove THF. The residue is diluted with ether, washed twice with 2 N hydrochloric acid (20 mL) and extracted twice with 10% sodium hydroxide (20 mL). The combined sodium hydroxide extracts are acidified with 6 N hydrochloric acid to pH=1 and extracted three times with ether (50 mL). Combined organic extracts are washed with brine, dried over sodium sulfate and concentrated to obtain 2-(3-bromo-phenyl)-propionic acid [3 g, 100%, Intermediate (69)] as a solid, which is used without further purification. LC/MS: 229 (M+H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF n-heptane ethylbenzene
Quantity
23.25 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
6.34 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2]C([N-]C(C)C)C.C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.[Br:29][C:30]1[CH:31]=[C:32]([CH2:36][C:37]([OH:39])=[O:38])[CH:33]=[CH:34][CH:35]=1.CI>C1COCC1>[Br:29][C:30]1[CH:31]=[C:32]([CH:36]([CH3:2])[C:37]([OH:39])=[O:38])[CH:33]=[CH:34][CH:35]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
THF n-heptane ethylbenzene
Quantity
23.25 mL
Type
reactant
Smiles
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)O
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
6.34 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed up to room temperature
STIRRING
Type
STIRRING
Details
after stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture is quenched with 2N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove THF
ADDITION
Type
ADDITION
Details
The residue is diluted with ether
WASH
Type
WASH
Details
washed twice with 2 N hydrochloric acid (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 10% sodium hydroxide (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether (50 mL)
WASH
Type
WASH
Details
Combined organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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